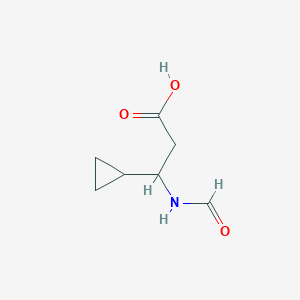

3-Cyclopropyl-3-formamidopropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3-cyclopropyl-3-formamidopropanoic acid |

InChI |

InChI=1S/C7H11NO3/c9-4-8-6(3-7(10)11)5-1-2-5/h4-6H,1-3H2,(H,8,9)(H,10,11) |

InChI Key |

SMXHKRSAHILCAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CC(=O)O)NC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Development of Efficient Synthetic Routes for 3-Cyclopropyl-3-formamidopropanoic Acid

The creation of this compound hinges on the strategic formation of its core structure: a β-amino acid with a cyclopropyl (B3062369) group at the β-position. General strategies for synthesizing β-amino acids often involve conjugate additions, Mannich-type reactions, or homologations of α-amino acids. illinois.edu For cyclopropane-containing β-amino acids, specific methods like cyclopropanation of unsaturated precursors are particularly relevant. researchgate.net

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is at the amide bond of the formamide (B127407) group, which simplifies the target molecule to its corresponding primary amine, 3-amino-3-cyclopropylpropanoic acid, and a formylating agent like formic acid. wikipedia.org

Further disconnection of the β-amino acid backbone can be envisioned through two primary routes:

Route A (Cβ-N Bond Disconnection): This approach involves a conjugate addition (aza-Michael reaction) of an amine source (e.g., ammonia) to a cyclopropyl-substituted α,β-unsaturated carboxylic acid, such as 3-cyclopropylpropenoic acid. This is a common strategy for β-amino acid synthesis. illinois.edu

Route B (Cα-Cβ Bond Disconnection): This disconnection leads to a cyclopropyl-imine and an enolate equivalent of acetic acid. This pathway is characteristic of a Mannich-type reaction.

An alternative strategy focuses on constructing the cyclopropane (B1198618) ring onto a pre-existing backbone. This could involve the cyclopropanation of an appropriate unsaturated β-amino acid precursor.

The forward synthesis, based on the retrosynthetic analysis, would first target the synthesis of 3-amino-3-cyclopropylpropanoic acid, followed by formylation.

One plausible synthetic route begins with the Knoevenagel condensation of cyclopropanecarboxaldehyde (B31225) with malonic acid in the presence of a base like pyridine (B92270) or ammonium (B1175870) acetate (B1210297) to yield 3-cyclopropylpropenoic acid. Subsequent aza-Michael addition of a protected amine, such as benzylamine, followed by deprotection, would yield the desired 3-amino-3-cyclopropylpropanoic acid.

The final formylation step can be achieved using various reagents. Formic acid activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is an effective method for formylating amines. nih.gov Another approach is the use of dimethylformamide dimethyl acetal, which can simultaneously formylate the amine and esterify the carboxylic acid. nih.gov

Optimization of such a multi-step synthesis would involve screening different solvents, temperatures, catalysts, and protecting groups to maximize the yield and purity at each stage. A hypothetical optimization table for the formylation step is presented below.

| Entry | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HCOOH / DCC | CH₂Cl₂ | 25 | 12 | 75 |

| 2 | HCOOH / DCC | THF | 25 | 12 | 72 |

| 3 | HCOOH / EDCI | CH₂Cl₂ | 25 | 10 | 81 |

| 4 | Ethyl Formate | Ethanol | 78 | 24 | 65 |

| 5 | Acetic Formic Anhydride | THF | 0 | 4 | 88 |

| 6 | Acetic Formic Anhydride | THF | 25 | 2 | 85 |

Achieving stereoselectivity is a significant challenge in the synthesis of substituted cyclopropane β-amino acids. nih.gov For this compound, the chiral center is the β-carbon atom. Several strategies can be employed to control its stereochemistry:

Asymmetric Catalysis: A stereoselective aza-Michael addition using a chiral catalyst could introduce the amino group enantioselectively onto 3-cyclopropylpropenoic acid.

Chiral Auxiliaries: Attaching a chiral auxiliary to the propenoic acid substrate can direct the nucleophilic attack of the amine to one face of the double bond, followed by removal of the auxiliary.

Chiral Pool Synthesis: An alternative approach starts from a naturally occurring chiral molecule. For instance, a chiral amino acid could be elaborated through a series of reactions, including a cyclopropanation step, to form the target molecule with a defined stereochemistry. For example, methods have been developed for the stereocontrolled synthesis of related compounds like 3-(trans-2-aminocyclopropyl)alanine starting from protected glycidol. nih.gov

Derivatization Strategies for this compound

Derivatization of the title compound allows for the exploration of structure-activity relationships and the creation of more complex molecules. The two primary functional groups available for modification are the formamide and the propanoic acid moieties.

The formamide group offers several avenues for chemical transformation. Mild acidic or basic hydrolysis can cleave the formyl group to regenerate the free β-amino acid, 3-amino-3-cyclopropylpropanoic acid. This primary amine can then serve as a versatile intermediate for further functionalization.

For instance, the amine can be:

Acylated: Reaction with various acyl chlorides or anhydrides can introduce different amide functionalities, allowing for systematic modification of the group.

Alkylated: Reductive amination or reaction with alkyl halides can be used to introduce alkyl groups at the nitrogen atom.

Sulfonylated: Reaction with sulfonyl chlorides yields the corresponding sulfonamides.

Reduction of the formamide group itself, for example using lithium aluminum hydride (LiAlH₄), would yield the N-methylated amino acid, 3-(N-methylamino)-3-cyclopropylpropanoic acid.

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its reactions are well-established. wikipedia.org It can be readily converted into a variety of other functional groups. mdpi.com

Common transformations include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester. Esters are often used as protecting groups or as intermediates for further reactions.

Amide Formation: Coupling the carboxylic acid with a primary or secondary amine using a peptide coupling reagent (e.g., HATU, HOBt/DCC) produces a wide range of amides. This is fundamental for incorporating the molecule into peptide chains. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-cyclopropyl-3-formamidopropan-1-ol, using strong reducing agents like LiAlH₄ or borane (B79455) (BH₃).

Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a more reactive acyl chloride, which is a key intermediate for the synthesis of esters and amides.

These derivatization strategies provide a toolbox for modifying this compound to generate a library of related compounds for further study. A summary of potential derivatization reactions is shown in the table below.

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Formamide | Hydrolysis | H₃O⁺ or OH⁻ | Primary Amine |

| Formamide | Reduction | LiAlH₄ | N-Methyl Amine |

| Propanoic Acid | Esterification | ROH, H⁺ | Ester |

| Propanoic Acid | Amide Formation | R₂NH, Coupling Agent | Amide |

| Propanoic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

| Propanoic Acid | Acyl Halide Formation | SOCl₂ | Acyl Chloride |

Cyclopropyl Ring Transformations and Substitutions

The cyclopropyl group, a three-membered carbocyclic ring, is a common motif in a variety of biologically active compounds. Its high ring strain endows it with unique chemical reactivity, making it a versatile component in organic synthesis while also presenting specific challenges. The transformations and substitutions of the cyclopropyl ring in structures analogous to this compound are of significant interest for modifying molecular properties.

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or catalytic induction. arkat-usa.org These reactions can proceed through ionic, radical, or concerted mechanisms depending on the substituents and reaction conditions. arkat-usa.org For instance, cyclopropyl rings adjacent to π-systems like carbonyl groups can undergo facile ring-opening. arkat-usa.org This process can lead to the formation of larger, more complex cyclic systems or linear structures, providing a pathway to diverse molecular scaffolds. arkat-usa.orgresearchgate.net

One common transformation is the cyclopropyl to cyclobutyl ring enlargement, which can be facilitated by the presence of specific substituents on the carbon alpha to the spirocyclopropane ring. researchgate.net Additionally, 1,3-dipolar cycloadditions involving donor-acceptor (D-A) cyclopropanes can lead to the formation of five-membered rings. researchgate.net The reactivity of these D-A cyclopropanes can also be harnessed in multicomponent reactions, for example, a 1,3-aminothiolation can be achieved by reacting 2-substituted cyclopropane 1,1-dicarboxylates with sulfonamides and N-(arylthio)succinimides. researchgate.net

Substitutions on the cyclopropane ring itself, without ring-opening, are also synthetically valuable. These reactions allow for the introduction of new functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule. The rigidity of the three-membered ring makes it an appealing structural unit for creating molecules with a well-defined orientation of these appended functional groups. marquette.edu

| Transformation Type | Description | Example Reaction Condition |

|---|---|---|

| Ring-Opening | Cleavage of the cyclopropane ring to form an acyclic or larger cyclic product. Often driven by relief of ring strain. | Thermal or photochemical activation, particularly when adjacent to π-systems. arkat-usa.org |

| Ring Enlargement | Expansion of the three-membered ring to a four- or five-membered ring. | Cascade rearrangement of spiro[cyclopropane-1,5′-isoxazolidine]s to indolizinone derivatives. researchgate.net |

| 1,3-Difunctionalization | Ring-opening followed by the addition of two different functional groups at the 1 and 3 positions of the original cyclopropane. | Reaction of D-A cyclopropanes with nucleophiles and electrophiles, e.g., 1,3-aminothiolation. researchgate.net |

| Heck Coupling | Palladium-catalyzed cross-coupling reaction to add substituents, which can sometimes be accompanied by ring-opening. researchgate.net | Reaction of halogen-substituted benzoxazines containing a spirocyclopropane with alkenes. researchgate.net |

Green Chemistry Principles in Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact, reduce costs, and improve safety. mdpi.com These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of complex molecules like this compound provides a platform to apply these sustainable methodologies.

Solvent-Free and Catalyst-Free Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Solvent-free reactions, conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants without a solvent, can lead to higher efficiency, shorter reaction times, and easier product purification. rsc.orgresearchgate.net For example, the mechanochemical synthesis of a microporous metal-organic framework has been achieved by simply grinding the reactants together for a short period, resulting in a quantitative yield without any applied heating. rsc.org

Similarly, avoiding the use of catalysts, especially those based on heavy or precious metals, is a central goal of green chemistry. Catalyst-free reactions simplify synthesis and purification processes, avoid contamination of the final product with metal residues, and reduce costs. nih.gov Many reactions can be designed to proceed under catalyst-free conditions by leveraging the inherent reactivity of the starting materials. nih.gov For instance, three-component coupling reactions for the synthesis of amidinomaleimides have been developed that proceed under mild, catalyst-free conditions by activating an azide (B81097) with adjacent electron-withdrawing groups. nih.gov Applying such principles to the synthesis of this compound could involve designing reaction pathways that utilize highly activated reagents or proceed under thermal or mechanochemical conditions, thereby eliminating the need for traditional solvents and catalysts. researchgate.net

Atom Economy and Reaction Efficiency Assessment

Beyond the traditional measure of reaction efficiency, the percentage yield, green chemistry introduces the concept of atom economy. primescholars.com Atom economy, developed by Barry Trost, evaluates the efficiency of a chemical process by measuring how many atoms from the reactants are incorporated into the desired final product. jocpr.com It provides a more holistic view of a reaction's "greenness" by accounting for the formation of byproducts, which are often treated as waste. scranton.edu

The percentage atom economy is calculated as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.comscranton.edu

A reaction with 100% atom economy, such as an addition reaction or a rearrangement, incorporates all reactant atoms into the final product, generating no waste. buecher.dersc.org In contrast, substitution and elimination reactions inherently have lower atom economies because some atoms from the reactants are lost as byproducts. scranton.edu For example, the Wittig reaction, while often having a high percentage yield, suffers from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which has a significantly greater mass than the desired alkene product. rsc.org

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Reactant A | C5H8O | 84.12 | Reactant |

| Reactant B | C2H3NO | 57.05 | Reactant |

| Reactant C | H2O | 18.02 | Reactant |

| Desired Product | C7H11NO3 | 157.17 | Product |

| Total Molecular Weight of Reactants | 159.19 | ||

| Atom Economy Calculation | (157.17 / 159.19) * 100 = 98.7% |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Triphenylphosphine oxide |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Investigations

High-resolution spectroscopic methods are indispensable for probing the molecular structure, connectivity, and dynamic behavior of 3-Cyclopropyl-3-formamidopropanoic acid in both solution and the solid state.

Advanced NMR techniques would provide a detailed picture of the atomic-level connectivity and spatial relationships within the molecule.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal direct one-bond C-H correlations, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show longer-range (2-3 bond) C-H couplings, which is instrumental in confirming the molecular backbone and the connectivity of the cyclopropyl (B3062369), formamido, and propanoic acid moieties. A Correlation Spectroscopy (COSY) experiment would establish proton-proton couplings within the cyclopropyl ring and along the propanoic acid chain. The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would provide information about through-space proximities of protons, offering insights into the preferred solution-state conformation of the molecule.

| ¹H NMR (ppm) | ¹³C NMR (ppm) | COSY Correlations | HMBC Correlations |

| ~8.1 (s, 1H) | ~162.0 (C=O, formyl) | - | C(formyl) to H(amide) |

| ~7.0 (d, 1H) | ~175.0 (C=O, acid) | H(amide) to H(alpha) | C(acid) to H(beta) |

| ~4.5 (m, 1H) | ~50.0 (CH, alpha) | H(alpha) to H(beta) | C(alpha) to H(beta), H(cyclopropyl) |

| ~2.7 (m, 2H) | ~35.0 (CH₂, beta) | H(beta) to H(alpha) | C(beta) to H(alpha) |

| ~1.0 (m, 1H) | ~10.0 (CH, cyclopropyl) | H(cyclopropyl) to H(cyclopropyl) | C(cyclopropyl) to H(alpha) |

| ~0.5 (m, 4H) | ~5.0 (CH₂, cyclopropyl) | H(cyclopropyl) to H(cyclopropyl) | - |

Solid-State NMR (ssNMR): In the case of polymorphic forms, solid-state NMR would be a powerful tool for characterization. Cross-Polarization Magic Angle Spinning (CP-MAS) experiments on ¹³C nuclei would provide distinct spectra for different polymorphs due to variations in their crystal packing and molecular conformations. This technique is highly sensitive to the local electronic environment of each carbon atom. Further analysis using techniques like dipolar dephasing can distinguish between protonated and non-protonated carbons.

Diffusion NMR: Diffusion-Ordered Spectroscopy (DOSY) is a valuable technique for determining the diffusion coefficient of the molecule in solution. This can be used to estimate its hydrodynamic radius and confirm the monodispersity of the sample. In systems where aggregation or complex formation might occur, DOSY can provide insights into the size of the diffusing species.

High-resolution mass spectrometry is essential for confirming the elemental composition and for studying the fragmentation patterns of this compound. Using a technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR), the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) can be determined with high precision, which confirms the molecular formula C₇H₁₁NO₃.

Tandem mass spectrometry (MS/MS) experiments would be performed to elucidate the fragmentation pathways. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 158.0761 ([M+H]⁺) | 141.0710 | H₂O | Loss of water from the carboxylic acid |

| 158.0761 ([M+H]⁺) | 130.0811 | CO | Loss of carbon monoxide from the formyl group |

| 158.0761 ([M+H]⁺) | 112.0706 | HCOOH | Loss of formic acid |

| 158.0761 ([M+H]⁺) | 88.0546 | C₄H₆O | Cleavage of the cyclopropylmethyl group |

| 156.0612 ([M-H]⁻) | 112.0503 | CO₂ | Decarboxylation |

Vibrational spectroscopy provides information about the functional groups present in the molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the various functional groups. The O-H stretch of the carboxylic acid would appear as a broad band in the 2500-3300 cm⁻¹ region. The C=O stretching vibrations of the carboxylic acid and the amide would likely appear around 1700-1750 cm⁻¹ and 1650-1680 cm⁻¹, respectively. The N-H stretching of the amide would be observed around 3300 cm⁻¹, and its bending vibration (amide II band) would be around 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H stretching vibrations of the cyclopropyl group would be expected in the 3000-3100 cm⁻¹ region. The symmetric breathing mode of the cyclopropyl ring would give a characteristic band around 1200 cm⁻¹. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum.

In the solid state, shifts in the positions and changes in the shapes of the O-H, N-H, and C=O bands in both FTIR and Raman spectra can provide strong evidence for the presence and nature of hydrogen bonding networks within the crystal lattice.

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | - |

| N-H (Amide) | ~3300 | ~3300 |

| C-H (Cyclopropyl) | ~3080 | ~3080 |

| C-H (Aliphatic) | ~2950 | ~2950 |

| C=O (Carboxylic Acid) | ~1720 | ~1720 |

| C=O (Amide I) | ~1660 | ~1660 |

| N-H bend (Amide II) | ~1550 | ~1550 |

| Cyclopropyl ring | - | ~1200 |

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.

Growing single crystals of sufficient quality for X-ray diffraction can be achieved through various methods, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. A systematic screening of different solvents and conditions would be necessary to obtain suitable crystals.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect to investigate. Different polymorphs can exhibit distinct physical properties. A polymorphism screen would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting solid forms would be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphic forms.

Once a suitable crystal is obtained and its structure is solved, a detailed analysis of the crystal packing can be performed. For this compound, hydrogen bonding is expected to be a dominant intermolecular interaction. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), potentially forming dimers or extended chains. The formamido group also provides a hydrogen bond donor (N-H) and an acceptor (C=O).

The analysis would reveal how these hydrogen bonds, along with weaker interactions like C-H···O contacts, direct the assembly of the molecules into a three-dimensional lattice. Understanding the crystal packing is crucial as it influences properties such as solubility, dissolution rate, and mechanical strength.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and understanding the conformational behavior of chiral compounds like this compound.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

A theoretical ECD analysis of this compound would involve computational modeling to predict the spectra for its possible enantiomers. This process typically includes:

Conformational Search: Identifying all stable low-energy conformers of the molecule.

Quantum Chemical Calculations: Calculating the ECD spectrum for each conformer.

Boltzmann Averaging: Weighting the contribution of each conformer's spectrum based on its relative population to generate the final predicted spectrum.

Comparison of a theoretically predicted ECD spectrum with an experimentally obtained spectrum would allow for the unambiguous assignment of the absolute configuration of an enantiomer. However, no such experimental or theoretical data has been published for this compound.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as an ORD spectrum, is characteristic of a specific chiral molecule and its conformation. The phenomenon of a peak and a trough in the vicinity of an absorption band is known as the Cotton effect, which is directly related to the molecule's stereochemistry.

Similar to ECD, the application of ORD to this compound would provide insights into its three-dimensional structure. The sign and magnitude of the Cotton effect are dependent on the absolute configuration of the chiral center and the conformation of the molecule.

Without experimental data, a detailed discussion of the ORD studies for this specific compound is not possible. A comprehensive ORD analysis would involve measuring the optical rotation across a range of wavelengths and comparing the resulting spectrum to either known compounds or theoretical predictions to elucidate its stereochemical features.

Chemical Reactivity and Reaction Mechanisms

Acid-Base Properties and Protonation States in Different Environments

The acid-base characteristics of 3-Cyclopropyl-3-formamidopropanoic acid are crucial to understanding its behavior in different chemical and biological environments. The molecule possesses both an acidic carboxylic acid group and a formamide (B127407) group with a lone pair of electrons on the nitrogen and oxygen atoms, which can act as a weak base.

The primary acidic site is the proton of the carboxylic acid (-COOH). In an aqueous solution, this group can deprotonate to form a carboxylate anion (-COO⁻). The pKa value for this dissociation is expected to be in the typical range for aliphatic carboxylic acids, generally between 4 and 5.

The formamide group can be protonated under strongly acidic conditions. The protonation is more likely to occur on the carbonyl oxygen rather than the nitrogen atom, as the resulting positive charge can be resonance-stabilized by the nitrogen's lone pair. The protonated formamide is a much stronger acid.

The predominant species of this compound in a solution is therefore highly dependent on the pH of the environment.

Table 1: Predominant Protonation States of this compound at Various pH Ranges

| pH Range | Predominant Species | Structure |

|---|---|---|

| Strongly Acidic (pH < 2) | Cationic | Protonated on formyl oxygen |

| Acidic (pH ≈ 2-4) | Neutral | Carboxylic acid and formamide |

| Near Neutral to Basic (pH > 5) | Anionic | Carboxylate and formamide |

Hydrolysis and Degradation Pathway Elucidation under Controlled Conditions

The stability of this compound is limited by the susceptibility of the formamide linkage to hydrolysis. This degradation can occur under both acidic and basic conditions, although the mechanisms differ.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of formic acid lead to the formation of 3-amino-3-cyclopropylpropanoic acid.

Base-Catalyzed Hydrolysis: In a basic environment, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the formamide group. This forms a tetrahedral intermediate which then collapses, eliminating an amide anion. This is followed by a rapid proton transfer to yield the carboxylate of 3-amino-3-cyclopropylpropanoic acid and formate. Studies on formamide itself show that base-catalyzed hydrolysis proceeds with an activation energy of approximately 17.9 kcal/mol. researchgate.net The hydrolysis of this compound is expected to follow a similar pathway.

The stability of the molecule is greatest in the pH range of 5.6 to 6.2. researchgate.net At room temperature and neutral pH, the hydrolysis of a simple formamide is exceedingly slow, with a half-life estimated to be around 199 years. researchgate.net However, the rate increases significantly with temperature and deviation from neutral pH.

Table 2: Primary Degradation Products under Different Hydrolytic Conditions

| Condition | Primary Products |

|---|---|

| Acidic Hydrolysis (H₃O⁺, Δ) | 3-Amino-3-cyclopropylpropanoic acid; Formic acid |

| Basic Hydrolysis (OH⁻, Δ) | 3-Amino-3-cyclopropylpropanoate; Formate |

Cycloaddition Reactions and Ring Expansions/Contractions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered carbocycle with significant ring strain (approximately 28 kcal/mol), which makes it a versatile reactant in various chemical transformations. nih.govresearchgate.net The C-C bonds of the ring have enhanced π-character, allowing the group to participate in reactions typically associated with alkenes. acs.org

Cycloaddition Reactions: Donor-acceptor (D-A) cyclopropanes are known to undergo formal [3+2] cycloaddition reactions with various dipolarophiles. scispace.comresearchgate.net In this compound, the electron-withdrawing nature of the adjacent formamido and propanoic acid groups can activate the cyclopropyl ring, making it susceptible to nucleophilic attack that initiates ring opening to form a 1,3-zwitterionic intermediate. This intermediate can then be trapped by a suitable dipolarophile to form a five-membered ring.

Ring Expansions/Contractions: The high strain energy of the cyclopropyl ring facilitates ring-opening reactions under thermal, photolytic, or catalytic (acidic or metallic) conditions. nih.govacs.orgbeilstein-journals.org For instance, in the presence of a strong Lewis acid, the C-C bond of the cyclopropane (B1198618) could cleave to form a carbocation. This intermediate could then undergo rearrangement (ring expansion) or be trapped by a nucleophile. Radical-initiated ring-opening is also a well-established pathway for cyclopropane derivatives, leading to the formation of an alkyl radical that can participate in subsequent cyclization or addition reactions. beilstein-journals.org

Table 3: Potential Reactions Involving the Cyclopropyl Moiety

| Reaction Type | Conditions | Potential Outcome |

|---|---|---|

| [3+2] Cycloaddition | Lewis acid, dipolarophile | Formation of a 5-membered ring |

| Acid-Catalyzed Ring Opening | Strong protic or Lewis acid | Formation of a carbocation intermediate, leading to ring-opened products or rearrangement |

| Radical Ring Opening | Radical initiator (e.g., AIBN), heat | Formation of a stabilized alkyl radical for further functionalization |

| Transition Metal-Catalyzed Isomerization | Rh(I), Ag(I), or Pd(0) catalyst | Isomerization to an isomeric alkene |

Electrophilic and Nucleophilic Substitution Reactions at Various Sites

The different functional groups in this compound provide multiple sites for electrophilic and nucleophilic attack.

Carboxylic Acid Group: This group is the primary site for nucleophilic acyl substitution.

Esterification: In the presence of an alcohol and an acid catalyst, the compound can be converted to its corresponding ester.

Amide Formation: Activation of the carboxylic acid (e.g., by conversion to an acid chloride with thionyl chloride) allows for reaction with amines to form amides.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol, yielding 3-cyclopropyl-3-formamidopropan-1-ol.

Formamide Group: The carbonyl carbon is an electrophilic center.

Nucleophilic Attack: As discussed in the hydrolysis section (5.2), strong nucleophiles can attack the carbonyl carbon, leading to the cleavage of the C-N bond.

Cyclopropyl Ring: The ring itself can react with strong electrophiles.

Electrophilic Addition/Ring Opening: Reaction with electrophiles such as halogens (e.g., Br₂) or strong acids (e.g., HBr) can lead to the opening of the three-membered ring to form 1,3-difunctionalized open-chain products. The regioselectivity of this opening would be influenced by the electronic effects of the substituents.

Table 4: Summary of Site-Specific Reactivity

| Molecular Site | Reagent Type | Type of Reaction | Example Product Class |

|---|---|---|---|

| Carboxylic Acid Carbonyl | Nucleophile (e.g., Alcohol, Amine) | Nucleophilic Acyl Substitution | Ester, Amide |

| Formamide Carbonyl | Nucleophile (e.g., H₂O, OH⁻) | Nucleophilic Acyl Addition-Elimination | Amine, Formic Acid |

| Cyclopropyl Ring | Electrophile (e.g., H⁺, Br⁺) | Electrophilic Ring Opening | Dihalides, Halohydrins |

| Carboxylic Acid O-H | Base | Deprotonation | Carboxylate Salt |

No Publicly Available Data for Biochemical Interactions of this compound

Following a comprehensive search of scientific literature and databases, no specific information was found regarding the mechanistic investigations of biochemical interactions for the chemical compound "this compound." Consequently, the requested article focusing on its enzyme inhibition, receptor binding, and interaction with other biomolecules cannot be generated.

The searches for this specific compound, including its potential synonyms and various biochemical assays, did not yield any relevant results. The scientific literature that was retrieved discussed other molecules containing a cyclopropyl functional group, but these were structurally distinct from this compound and their biological activities are not transferable.

Therefore, the detailed outline provided by the user, including sections on enzyme inhibition kinetics, receptor binding affinity, and computational modeling, cannot be addressed due to the absence of published research on "this compound."

Mechanistic Investigations of Biochemical Interactions in Vitro and in Silico Focus

Interaction with Biomolecules (e.g., DNA, RNA, Peptides, Lipids)

Binding Assays and Spectroscopic Characterization of Complexes (In Vitro)

The initial steps in characterizing the biochemical interactions of a compound like 3-Cyclopropyl-3-formamidopropanoic acid would involve a series of in vitro binding assays. These experiments are designed to determine if the compound interacts with specific biological macromolecules, such as proteins or nucleic acids, and to quantify the affinity and kinetics of such interactions.

Commonly employed techniques would include:

Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time detection of binding events by monitoring changes in the refractive index at a sensor surface where a target molecule is immobilized. It provides valuable data on association and dissociation rate constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Fluorescence-Based Assays: Techniques such as fluorescence polarization and Förster resonance energy transfer (FRET) can be used to study binding events by monitoring changes in the fluorescence properties of a labeled molecule upon interaction with a binding partner.

Once a binding interaction is confirmed, spectroscopic methods are employed to characterize the resulting complex. These methods can provide insights into the structural changes that occur upon binding.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for detecting changes in the secondary structure of proteins upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the complex in solution, identifying the specific atoms and residues involved in the interaction.

X-ray Crystallography: If the complex can be crystallized, X-ray crystallography can provide a detailed three-dimensional atomic structure.

Table 1: Hypothetical Binding Affinity Data for this compound with a Target Protein

| Assay Technique | Binding Affinity (Kd) | Stoichiometry (N) |

| Surface Plasmon Resonance (SPR) | 5.2 µM | 1:1 |

| Isothermal Titration Calorimetry (ITC) | 4.8 µM | 1.05 |

| Fluorescence Polarization | 6.1 µM | Not Determined |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Molecular Simulation of Biomolecular Interactions and Dynamics

In silico methods, such as molecular dynamics (MD) simulations, offer a powerful approach to complement experimental findings and provide a dynamic view of biomolecular interactions at the atomic level. mdpi.com These simulations can predict the binding mode of a ligand to its target, identify key interacting residues, and estimate the binding free energy.

The typical workflow for a molecular simulation study would involve:

System Setup: A three-dimensional model of the target protein, often obtained from the Protein Data Bank (PDB), is prepared. The this compound molecule is then "docked" into the putative binding site of the protein using computational docking programs.

Molecular Dynamics Simulation: The protein-ligand complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's equations of motion are solved to simulate the movement of the atoms over time.

Data Analysis: The resulting trajectory is analyzed to understand the stability of the complex, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes in both the protein and the ligand.

MD simulations can be particularly insightful for understanding the mechanism of action, predicting the effects of mutations on binding, and guiding the design of new compounds with improved affinity and specificity. mdpi.com

Cellular Uptake Mechanisms (In Vitro Cellular Models)

Understanding how this compound enters cells is crucial for evaluating its potential biological activity. In vitro studies using cultured cell lines are the primary method for investigating cellular uptake mechanisms.

Passive Diffusion vs. Active Transport Pathways in Isolated Cell Cultures

The two main ways a small molecule can cross the cell membrane are passive diffusion and active transport. nih.gov

Passive Diffusion: This process is driven by the concentration gradient of the compound across the cell membrane and does not require cellular energy. Lipophilic (fat-soluble) molecules tend to cross the membrane more readily via passive diffusion.

Active Transport: This process involves membrane proteins (transporters) that recognize and move specific molecules across the membrane, often against their concentration gradient. nih.gov This is an energy-dependent process.

Experiments to distinguish between these pathways typically involve:

Concentration-dependent uptake studies: Measuring the rate of uptake at different concentrations of the compound. A saturable uptake rate at higher concentrations is indicative of carrier-mediated transport.

Temperature-dependent studies: Lowering the temperature (e.g., to 4°C) inhibits energy-dependent processes like active transport. nih.govresearchgate.net A significant reduction in uptake at lower temperatures suggests the involvement of active transport.

Use of metabolic inhibitors: Treating cells with inhibitors of ATP production (e.g., sodium azide) can also help to determine if uptake is an active process.

Influence of Physicochemical Parameters on Cellular Permeability and Efflux

The physicochemical properties of this compound will significantly influence its ability to enter and remain within cells.

Lipophilicity (LogP): This parameter describes the balance between a compound's solubility in a lipid (like the cell membrane) versus an aqueous environment. A moderate LogP is often optimal for passive diffusion.

Molecular Size and Shape: Smaller molecules generally permeate the cell membrane more easily.

Ionization State (pKa): The charge of a molecule at physiological pH can affect its ability to cross the lipid bilayer and interact with transporters.

Efflux pumps , such as P-glycoprotein, are membrane proteins that actively transport a wide range of substances out of the cell, which can be a mechanism of drug resistance. Studies to investigate the role of efflux would involve using cell lines that overexpress specific efflux pumps and testing whether inhibitors of these pumps increase the intracellular accumulation of the compound.

Table 2: Investigating Cellular Uptake Mechanisms of this compound

| Experimental Condition | Observation | Implication |

| Uptake at 37°C vs. 4°C | Uptake significantly reduced at 4°C | Energy-dependent process (e.g., active transport) is involved. nih.govresearchgate.net |

| Presence of ATP inhibitors | Uptake is decreased | Confirms the involvement of an active, energy-dependent mechanism. |

| Co-incubation with known transporter substrates | Uptake is competitively inhibited | Suggests the involvement of a specific transporter family. |

| Use of cells overexpressing efflux pumps | Intracellular concentration is lower compared to control cells | The compound is a substrate for efflux pumps. |

Note: This table presents a conceptual framework for experimentation, as specific data for this compound is not available.

Advanced Analytical Methodologies for Research Purposes

Chromatographic Separations (HPLC, GC, SFC)

Chromatographic techniques are the cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For 3-Cyclopropyl-3-formamidopropanoic acid, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each present unique advantages for its analysis.

The assessment of chemical purity is a critical step in the characterization of any new chemical entity. HPLC is a particularly well-suited technique for determining the purity of non-volatile and thermally labile compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method would be developed to separate the target compound from any starting materials, by-products, or degradation products. pensoft.netpensoft.net

Method development would involve a systematic evaluation of stationary phases (e.g., C18, C8), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with pH modifiers like formic acid or ammonium (B1175870) acetate), column temperature, and flow rate to achieve optimal separation. pensoft.netpensoft.net The use of a Diode Array Detector (DAD) or a UV-Vis detector would allow for the quantification of the main peak and any impurities.

Given that this compound possesses a chiral center at the C3 position, the separation of its enantiomers is crucial for understanding its stereospecific properties. Chiral HPLC is the predominant technique for this purpose. nih.govnih.gov This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. A common approach involves screening various CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins, with different mobile phases to achieve baseline resolution of the R- and S-enantiomers. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity and Enantiomeric Separation of this compound

| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Separation (Chiral HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: HexaneB: Isopropanol |

| Gradient/Isocratic | Gradient: 10-90% B over 20 min | Isocratic: 90:10 (A:B) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detection | UV at 210 nm | UV at 220 nm |

While GC is generally employed for volatile and thermally stable compounds, its application to this compound would necessitate derivatization to increase its volatility and thermal stability. A common derivatization strategy involves esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) followed by analysis on a suitable capillary column.

SFC, which utilizes a supercritical fluid such as carbon dioxide as the mobile phase, offers a "green" alternative to normal-phase HPLC and can be particularly effective for chiral separations. The lower viscosity and higher diffusivity of supercritical fluids can lead to faster separations and higher efficiency.

The identification and quantification of trace-level impurities are critical for ensuring the quality and consistency of research-grade material. HPLC, with its high sensitivity and selectivity, is the primary tool for impurity profiling. pensoft.netpensoft.net A validated HPLC method for purity assessment can be adapted for trace analysis by optimizing the injection volume and detector settings. The use of a high-sensitivity detector, such as a mass spectrometer, in conjunction with HPLC (LC-MS) would provide the necessary sensitivity and specificity for identifying and quantifying impurities at very low levels.

An impurity profile would typically include process-related impurities (from starting materials and synthetic by-products) and degradation products that may form during storage. Stress testing, involving exposure of the compound to harsh conditions (e.g., acid, base, heat, light, oxidation), can be used to generate potential degradation products, which can then be characterized.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Profiling (In Vitro) and Degradation Product Identification

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the structural elucidation of unknown compounds in complex matrices.

For in vitro metabolite profiling, a biological sample (e.g., liver microsomes, hepatocytes) incubated with this compound would be analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net This powerful technique allows for the separation of the parent compound from its metabolites, followed by their detection and structural characterization based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, facilitating the determination of the elemental composition of metabolites.

Table 2: Potential In Vitro Metabolites of this compound and their Detection by LC-MS/MS

| Proposed Metabolite | Metabolic Reaction | Expected m/z [M+H]⁺ |

| 3-Cyclopropyl-3-aminopropanoic acid | Deformylation | 130.0863 |

| Hydroxylated metabolite | Hydroxylation on cyclopropyl (B3062369) ring | 174.0812 |

| Glucuronide conjugate | Glucuronidation of carboxylic acid | 334.1082 |

GC-MS can be employed for the identification of volatile degradation products. nih.gov Similar to its use in purity analysis, derivatization of this compound and its degradation products would likely be necessary. The resulting mass spectra can be compared to spectral libraries for identification. nih.gov

Capillary Electrophoresis for High-Resolution Separations and Micro-Scale Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of small sample volumes and charged species. mdpi.com For this compound, which is an acid, CE can offer an alternative to HPLC for purity assessment and enantiomeric separation.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. Ions migrate at different velocities based on their charge-to-size ratio, leading to separation. For chiral separations, a chiral selector, such as a cyclodextrin, can be added to the BGE to enable the separation of enantiomers. nih.gov CE is advantageous due to its high efficiency, short analysis times, and minimal solvent consumption.

Table 3: Comparison of Analytical Techniques for this compound

| Technique | Primary Application | Advantages | Limitations |

| HPLC | Purity, Impurity Profiling, Enantiomeric Separation | Versatile, Robust, High Resolution | Higher solvent consumption |

| GC | Volatile Impurities/Degradation Products | High Efficiency for Volatiles | Requires derivatization for non-volatile compounds |

| SFC | Chiral Separations, "Green" Chromatography | Fast, Reduced Solvent Use | Limited to certain compound classes |

| LC-MS/MS | Metabolite ID, Degradation Product ID, Trace Analysis | High Sensitivity and Specificity | Higher cost and complexity |

| CE | Purity, Enantiomeric Separation, Micro-scale Analysis | High Efficiency, Low Sample/Solvent Use | Lower concentration sensitivity than HPLC |

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

While direct incorporation of 3-Cyclopropyl-3-formamidopropanoic acid into the total synthesis of a known natural product is not yet widely documented, its potential as a precursor for creating valuable analogues of peptide-based natural products is significant. Many natural products, particularly those of peptide origin, derive their biological activity from a specific three-dimensional conformation. The introduction of conformationally constrained non-proteinogenic amino acids is a well-established strategy to enhance the stability and biological activity of these molecules.

The cyclopropyl (B3062369) group of this compound rigidly fixes the bond angles of the carbon backbone, thereby restricting the conformational freedom of a peptide chain into which it is incorporated. This can lead to analogues with improved metabolic stability against enzymatic degradation and potentially enhanced binding affinity for their biological targets.

The synthesis of these natural product analogues would involve the initial deprotection of the formamido group to reveal the free amine, followed by standard peptide coupling protocols. The formyl group is a simple and effective protecting group for the amine functionality.

Table 1: Potential Peptide Natural Product Analogues Incorporating a 3-Cyclopropyl-β-Alanine Core

| Natural Product Class | Potential Modification | Rationale for Incorporation |

| Cyclic Peptides | Replacement of a flexible glycine (B1666218) or alanine (B10760859) residue | Induce a specific turn or conformation, enhancing receptor binding. |

| Linear Peptides | Substitution of a β-amino acid residue | Increase resistance to peptidases and improve pharmacokinetic profile. |

| Depsipeptides | Incorporation into the peptide backbone | Modulate the overall macrocyclic conformation and biological activity. |

Intermediate in Medicinal Chemistry Programs (Focus on Synthetic Utility and Scaffold Development)

In the realm of medicinal chemistry, the development of novel molecular scaffolds is paramount for the discovery of new therapeutic agents. The cyclopropyl moiety is considered a "privileged scaffold" due to its frequent appearance in marketed drugs and its ability to improve pharmacological properties. This compound serves as an excellent starting point for the generation of diverse compound libraries centered around the cyclopropyl-β-amino acid core.

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The carboxylic acid can be readily converted into a variety of functional groups, including esters, amides, and alcohols, allowing for the exploration of structure-activity relationships (SAR) at this position. The formamido group, after deprotection, provides a handle for a wide array of N-functionalization reactions.

This dual functionality allows for the rapid generation of a library of compounds from a common intermediate, a key strategy in modern drug discovery. The rigid cyclopropyl scaffold ensures that the appended functionalities are held in well-defined spatial orientations, which can be crucial for potent and selective interaction with a biological target.

Table 2: Synthetic Diversification of the 3-Cyclopropyl-3-aminopropanoic Acid Scaffold

| Functional Group | Reaction Type | Potential New Functionalities |

| Carboxylic Acid | Amide Coupling | Substituted amides, peptide fragments |

| Esterification | Alkyl and aryl esters | |

| Reduction | Primary alcohol | |

| Amine (after deprotection) | Acylation | Substituted amides |

| Sulfonylation | Sulfonamides | |

| Reductive Amination | Secondary and tertiary amines |

Chiral Auxiliary or Ligand in Asymmetric Catalysis

The application of chiral molecules as auxiliaries or ligands to control the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. While the use of this compound itself as a chiral auxiliary or ligand is a more speculative application, its structural features suggest potential in this area.

As a chiral auxiliary, the molecule could be temporarily attached to a prochiral substrate. The stereochemically defined center bearing the cyclopropyl group could then direct the approach of a reagent to one face of the substrate, leading to the formation of a new stereocenter with high diastereoselectivity. Following the reaction, the auxiliary can be cleaved and recovered.

Furthermore, derivatives of this compound could be synthesized to act as chiral ligands for transition metal catalysts. For instance, the carboxylic acid and the deprotected amine could be modified to incorporate coordinating atoms such as phosphorus or nitrogen, creating a bidentate or tridentate chiral ligand. The rigidity of the cyclopropyl backbone could be advantageous in creating a well-defined chiral pocket around the metal center, leading to high enantioselectivity in catalyzed reactions such as hydrogenations, cross-couplings, or cycloadditions.

Table 3: Hypothetical Applications in Asymmetric Catalysis

| Application | Proposed Role | Key Structural Feature |

| Chiral Auxiliary | Temporary attachment to a substrate to direct a stereoselective reaction. | The fixed stereocenter adjacent to the reactive site. |

| Chiral Ligand | Coordination to a transition metal to create a chiral catalytic environment. | The rigid cyclopropyl backbone and modifiable functional groups for metal binding. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Methods

The primary challenge and opportunity lie in the development of efficient and stereoselective synthetic routes to 3-Cyclopropyl-3-formamidopropanoic acid. Future research should focus on modern catalytic methods that offer high atom economy, selectivity, and milder reaction conditions compared to traditional multi-step processes. illinois.edu

Key synthetic challenges to be addressed include the stereoselective construction of the β-cyclopropyl-β-amino acid core and the efficient formylation of the amino group. One potential avenue involves the conjugate addition of a nitrogen source to a cyclopropyl-substituted α,β-unsaturated ester, followed by formylation. Another approach could be the cyclopropanation of an appropriate alkene precursor. mtsu.edupsu.edu

Recent advances in catalysis offer promising tools. For the final N-formylation step, traditional reagents could be replaced by more sustainable catalytic systems. nih.gov Methods using catalysts like molecular iodine or indium have proven effective for the N-formylation of various amines and amino acid esters, often under solvent-free conditions and without causing racemization at adjacent chiral centers. organic-chemistry.orgthieme-connect.com

| Synthetic Step | Potential Catalytic Method | Key Advantages | Reference for Method Type |

|---|---|---|---|

| Cyclopropanation | Photoredox Catalysis with Radical Carbenoids | Mild conditions, high functional group tolerance. | youtube.com |

| Amination | Palladium-Catalyzed Aminocarbonylation of Alkenes | Direct incorporation of amino and carbonyl groups. | illinois.edu |

| N-Formylation | Iodine-Catalyzed Reaction with Formic Acid | Low cost, non-toxic catalyst, solvent-free conditions. | organic-chemistry.org |

| N-Formylation | Indium-Catalyzed Reaction with Formic Acid | High chemoselectivity for amino groups over hydroxyls. | thieme-connect.com |

Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems

The structural rigidity of the cyclopropyl (B3062369) group and the hydrogen-bonding capability of the formamido group are expected to strongly influence the molecule's conformational preferences and intermolecular interactions. The cyclopropyl ring acts as a "conformational lock," restricting the flexibility of the molecule's backbone, a property highly valued in the design of peptidomimetics to enhance metabolic stability and binding affinity. acs.orgnih.gov

The formamide (B127407) moiety is a versatile functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com This dual nature could facilitate self-assembly or specific binding interactions within a larger system.

Future research should employ a combination of computational modeling and experimental spectroscopy to build a comprehensive picture of these interactions.

Computational Studies: Density Functional Theory (DFT) calculations can be used to predict stable conformers, analyze intramolecular hydrogen bonding, and determine the electronic properties imparted by the cyclopropyl ring. Molecular Dynamics (MD) simulations could model the behavior of the molecule in different solvent environments or its interaction with biological macromolecules, providing insights into its binding modes and solvation dynamics.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for confirming the structure and determining the solution-state conformation. Fourier-Transform Infrared (FTIR) spectroscopy can provide direct evidence of hydrogen bonding by observing shifts in the N-H and C=O stretching frequencies. acs.org

| Technique | Research Question | Potential Findings |

|---|---|---|

| DFT Calculations | What are the lowest energy conformations? | Prediction of stable rotamers and intramolecular interactions. |

| Molecular Dynamics (MD) | How does the molecule interact with water or other solvents? | Understanding of solvation shells and dynamic behavior. |

| 2D NMR Spectroscopy (e.g., NOESY) | What is the 3D structure in solution? | Determination of through-space proximities of atoms, confirming conformation. |

| FTIR Spectroscopy | Does the molecule form hydrogen bonds? | Observation of shifts in vibrational frequencies indicative of H-bonding. |

Integration with Emerging Technologies in Chemical Biology and Material Science

As an unnatural amino acid (UAA), this compound could serve as a valuable building block in several emerging technologies. bitesizebio.comhighfine.com The ability to introduce UAAs with unique properties into peptides and proteins is a cornerstone of modern chemical biology and protein engineering. nih.gov

Peptidomimetics: Incorporating this molecule into peptide sequences could yield peptidomimetics with enhanced resistance to enzymatic degradation and well-defined secondary structures. nih.govnih.gov This is a critical strategy for improving the therapeutic potential of peptide-based drugs. mdpi.com

Molecular Probes: The unique structure could be functionalized with fluorescent tags or cross-linking agents, allowing it to be used as a probe to study protein-protein interactions or enzyme mechanisms. bitesizebio.com

Functional Polymers: Amino acid derivatives are increasingly used to create functional polymers and biomaterials. nbinno.com This compound could be polymerized or grafted onto polymer backbones to create materials with tailored properties, such as specific recognition capabilities or pH-responsiveness. osti.gov

Potential for Design of Advanced Functional Materials (Non-Biological Applications)

Beyond biological applications, the distinct molecular architecture of this compound makes it a candidate for the bottom-up design of advanced functional materials. The self-assembly of small organic molecules, driven by non-covalent forces like hydrogen bonding and hydrophobic interactions, is a powerful strategy for creating ordered nanostructures. nih.govd-nb.info

The interplay between the hydrophobic, rigid cyclopropyl group and the polar, hydrogen-bonding formamido-acid moiety could direct its assembly into well-defined supramolecular structures such as fibers, tapes, or gels. These materials could find applications as:

Organogels: The formation of a fibrous network through self-assembly could lead to the gelation of organic solvents.

Molecular Recognition Systems: Materials based on this molecule could be designed to have specific binding pockets for other small molecules, driven by the precise arrangement of functional groups in the assembled state.

Chiral Materials: If synthesized in an enantiomerically pure form, its self-assembly could lead to chiral nanomaterials with potential applications in asymmetric catalysis or separations. researchgate.net

The exploration of its self-assembly properties under various conditions (e.g., different solvents, temperatures, and concentrations) would be a key first step in this research direction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.